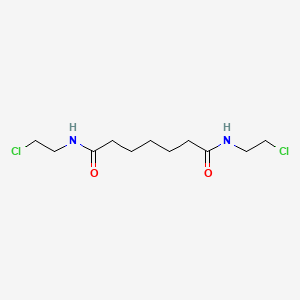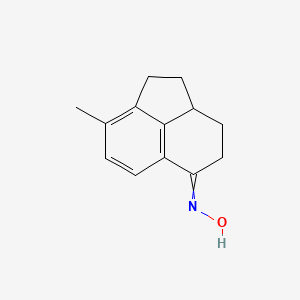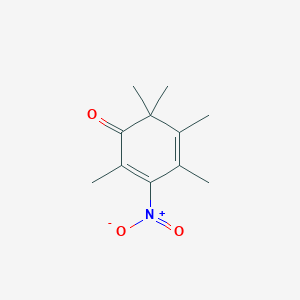
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a heptanediamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Bis(2-chloroethyl)heptanediamide typically involves the reaction of heptanediamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and solvent recovery to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: New derivatives with substituted groups replacing the chloroethyl groups.
Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups.
Reduction Reactions: Reduced products with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: Another alkylating agent with similar DNA-alkylating properties.
Carmustine: A nitrogen mustard compound used in chemotherapy with a similar mechanism of action.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.
Uniqueness
This compound is unique due to its specific heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62617-59-8 |
|---|---|
Molekularformel |
C11H20Cl2N2O2 |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
N,N'-bis(2-chloroethyl)heptanediamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c12-6-8-14-10(16)4-2-1-3-5-11(17)15-9-7-13/h1-9H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
HQCWNYOIDWVMRS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)NCCCl)CCC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)


![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)

![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
